molecular formula C16H12ClN3OS2 B6519472 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895469-61-1

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B6519472
CAS No.: 895469-61-1
M. Wt: 361.9 g/mol
InChI Key: YPLMAJUDZZCDIJ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chlorobenzenethiol with 2-bromo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
  • 2-[(4-fluorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole and pyridine rings also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS2/c17-12-3-5-13(6-4-12)22-10-15(21)20-16-19-14(9-23-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLMAJUDZZCDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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